Cas no 1342550-42-8 (1-acetylpyrrolidine-2-carbothioamide)

1342550-42-8 structure
اسم المنتج:1-acetylpyrrolidine-2-carbothioamide
كاس عدد:1342550-42-8
وسط:C7H12N2OS
ميغاواط:172.247980117798
MDL:MFCD20391537
CID:4590401
PubChem ID:64415499
1-acetylpyrrolidine-2-carbothioamide الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-acetylpyrrolidine-2-carbothioamide
- 2-Pyrrolidinecarbothioamide, 1-acetyl-
-
- MDL: MFCD20391537
- نواة داخلي: 1S/C7H12N2OS/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)
- مفتاح Inchi: GKZVQYIJIFEGCR-UHFFFAOYSA-N
- ابتسامات: N1(C(C)=O)CCCC1C(N)=S
1-acetylpyrrolidine-2-carbothioamide الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-321947-2.5g |
1-acetylpyrrolidine-2-carbothioamide |
1342550-42-8 | 95.0% | 2.5g |
$1454.0 | 2025-03-19 | |
Enamine | EN300-321947-0.5g |
1-acetylpyrrolidine-2-carbothioamide |
1342550-42-8 | 95.0% | 0.5g |
$579.0 | 2025-03-19 | |
TRC | A165680-10mg |
1-acetylpyrrolidine-2-carbothioamide |
1342550-42-8 | 10mg |
$ 50.00 | 2022-06-08 | ||
1PlusChem | 1P01BY45-50mg |
1-acetylpyrrolidine-2-carbothioamide |
1342550-42-8 | 95% | 50mg |
$269.00 | 2023-12-22 | |
1PlusChem | 1P01BY45-500mg |
1-acetylpyrrolidine-2-carbothioamide |
1342550-42-8 | 95% | 500mg |
$778.00 | 2023-12-22 | |
Aaron | AR01BYCH-5g |
1-acetylpyrrolidine-2-carbothioamide |
1342550-42-8 | 95% | 5g |
$2984.00 | 2025-02-09 | |
Aaron | AR01BYCH-10g |
1-acetylpyrrolidine-2-carbothioamide |
1342550-42-8 | 95% | 10g |
$4413.00 | 2023-12-16 | |
Enamine | EN300-321947-5g |
1-acetylpyrrolidine-2-carbothioamide |
1342550-42-8 | 95% | 5g |
$2152.0 | 2023-09-04 | |
A2B Chem LLC | AW36245-10g |
1-acetylpyrrolidine-2-carbothioamide |
1342550-42-8 | 95% | 10g |
$3394.00 | 2024-04-20 | |
1PlusChem | 1P01BY45-2.5g |
1-acetylpyrrolidine-2-carbothioamide |
1342550-42-8 | 95% | 2.5g |
$1859.00 | 2023-12-22 |
1-acetylpyrrolidine-2-carbothioamide الوثائق ذات الصلة
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
1342550-42-8 (1-acetylpyrrolidine-2-carbothioamide) منتجات ذات صلة
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
الموردين الموصى بهم
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

钜澜化工科技(青岛)有限公司
عضو ذهبي
مورد الصين
كميّة كبيرة

Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

BIOOKE MICROELECTRONICS CO.,LTD
عضو ذهبي
مورد الصين
مُحْضِر

Handan Zechi Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة